N-(4-(2-((5-(エチルチオ)-1,3,4-チアジアゾール-2-イル)アミノ)-2-オキソエチル)チアゾール-2-イル)ピラジン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

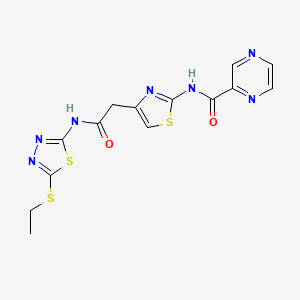

"N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide" is a novel compound belonging to the class of heterocyclic compounds, which are of significant interest in organic chemistry due to their diverse range of biological activities. This compound's structure comprises several key rings: a pyrazine ring, a thiazole ring, and a thiadiazole ring, each contributing unique properties and functionalities.

科学的研究の応用

In Chemistry

Serves as an intermediate in the synthesis of complex organic molecules.

Acts as a catalyst or ligand in various reactions.

In Biology

Evaluated for its potential as an antimicrobial or antifungal agent due to its heterocyclic rings.

Studied for its enzyme inhibition properties, particularly against enzymes related to metabolic disorders.

In Medicine

In Industry

Used in the development of new materials with unique electronic or optical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis begins with the formation of the thiazole ring through the reaction of thioamides with α-halo ketones.

The thiadiazole ring is constructed via cyclization of appropriate hydrazines with thiocarboxylic acids.

The pyrazine ring is introduced through condensation reactions involving 2,3-diaminopyrazine and relevant aldehydes.

The final step involves coupling these building blocks under specific conditions, typically in the presence of a base such as sodium hydroxide and at controlled temperatures around 60-80°C to ensure high yield and purity.

Industrial Production Methods

The industrial synthesis mirrors the laboratory preparation but on a larger scale, often employing continuous flow reactors to maintain stringent control over reaction conditions.

Solvent recovery and recycling are optimized to minimize waste and enhance sustainability.

Advanced purification techniques like crystallization and chromatography ensure the compound meets the required standards for further use.

化学反応の分析

Types of Reactions it Undergoes

Oxidation: : Can involve the sulfur atoms in the thiadiazole and thiazole rings, leading to sulfoxide or sulfone derivatives.

Reduction: : Reduction of nitro groups or carbonyl groups present within the structure, leading to amine or alcohol derivatives.

Substitution: : Typical nucleophilic substitution reactions, particularly on the halogen atoms if introduced into the molecule.

Common Reagents and Conditions

Oxidation: : Often involves hydrogen peroxide or peracids.

Reduction: : Utilizes reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Bases like potassium carbonate or reagents like sodium azide in aprotic solvents are common.

Major Products Formed from These Reactions

Oxidation yields sulfoxides and sulfones.

Reduction products include amines and alcohols.

Substitution reactions give rise to a variety of derivatives depending on the nucleophile used, such as azides or amides.

作用機序

The compound exerts its effects by interacting with specific molecular targets, such as enzyme active sites or receptor proteins.

It can inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation.

The thiazole and thiadiazole rings play critical roles in these interactions, often engaging in hydrogen bonding or van der Waals interactions with the target molecules.

類似化合物との比較

Compared to other thiazole or thiadiazole derivatives, this compound's unique combination of rings imparts higher potency and selectivity for certain biological targets.

Similar compounds include:

Thiazole derivatives like thiamine (vitamin B1)

Thiadiazole derivatives such as dithiadiazole

These comparisons highlight the compound's enhanced stability, bioactivity, and potential for diverse applications.

Is there any more specific information you need or an area you want to dive deeper into?

生物活性

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment, antimicrobial properties, and neuroprotection. This article reviews the biological activities associated with this compound and its structural analogs, supported by recent research findings.

Structural Overview

The compound features a complex structure that includes:

- Thiadiazole and thiazole rings which are known for their biological activity.

- A pyrazine moiety which may enhance pharmacological properties.

- An amide functional group that can influence solubility and biological interactions.

1. Anticancer Properties

Research indicates that derivatives of thiadiazole, including those similar to N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide, exhibit significant anticancer activity. For instance:

- Compounds with similar structures demonstrated IC50 values as low as 2.32 µg/mL against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4c | HepG2 | 3.21 |

2. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the ethylthio group enhances the activity against bacteria and fungi. For example:

- A study highlighted that certain thiadiazole derivatives showed promising results against various bacterial strains with minimum inhibitory concentrations (MICs) in the low µg/mL range .

3. Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has been documented, particularly in models of epilepsy and neurodegenerative diseases:

- Compounds similar to the target structure have shown anticonvulsant activity in animal models with a significant reduction in seizure frequency .

The biological activities of N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.

- Induction of Apoptosis : Research has shown that these compounds can trigger programmed cell death in tumor cells without affecting normal cells significantly .

- Antioxidant Activity : The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related conditions .

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

-

Synthesis and Evaluation of Anticancer Activity : A study synthesized a series of thiadiazole-based compounds and evaluated their anticancer effects using the NCI 60 cell line panel, identifying several candidates with potent activity .

- Key Findings: Compounds exhibited growth inhibition with EC50 values ranging from 3–8 µM.

- Antimicrobial Evaluation : Various thiadiazole derivatives were tested against clinical isolates of bacteria, demonstrating significant antimicrobial efficacy.

特性

IUPAC Name |

N-[4-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O2S3/c1-2-24-14-21-20-13(26-14)18-10(22)5-8-7-25-12(17-8)19-11(23)9-6-15-3-4-16-9/h3-4,6-7H,2,5H2,1H3,(H,17,19,23)(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZPGJYHUCXBSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。